molecular formula C18H13ClFN3O3 B11391971 N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11391971
M. Wt: 373.8 g/mol
InChI Key: RAIMNWYASVTYNE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (referred to as D223-0345 in commercial databases) is a pyridazine-derived small molecule with a molecular formula of C₁₈H₁₃ClFN₃O₃ and a molecular weight of 373.77 g/mol . It features a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1 and a 3-chloro-4-methoxyphenyl carboxamide moiety at position 2.

Properties

Molecular Formula

C18H13ClFN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H13ClFN3O3/c1-26-16-7-4-12(10-14(16)19)21-18(25)17-15(24)8-9-23(22-17)13-5-2-11(20)3-6-13/h2-10H,1H3,(H,21,25)

InChI Key

RAIMNWYASVTYNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Framework

The compound’s preparation typically follows a five-step sequence involving diazotization, β-keto ester condensation, cyclization, hydrolysis, and amidation (Figure 1).

Step 1: Diazotization of Substituted Aniline
3-Chloro-4-methoxyaniline (1.0 equiv) undergoes diazotization in a hydrochloric acid/water mixture (1:1 v/v) at 0–5°C. Sodium nitrite (1.05 equiv) is added dropwise to generate the diazonium salt, which is immediately used in the next step to prevent decomposition.

Step 2: Condensation with β-Keto Ester
The diazonium salt reacts with ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.1 equiv) in ethanol at 25°C for 2 hours. This step forms the hydrazone intermediate via a Japp-Klingemann reaction, with yields averaging 78–85%.

Step 3: Cyclization to Dihydropyridazine Core
Heating the hydrazone intermediate in acetic acid (80°C, 4 hours) induces cyclization, yielding 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid ethyl ester. Catalytic amounts of p-toluenesulfonic acid (0.1 equiv) enhance reaction efficiency (yield: 70–75%).

Step 4: Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis using 2N NaOH in ethanol (25°C, 2 hours), followed by acidification with 3N HCl to precipitate the free carboxylic acid (yield: 90–95%).

Step 5: Amide Formation
The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.0 equiv) in dry DMF. 3-Chloro-4-methoxyaniline (1.0 equiv) is added, and the mixture is stirred at 70°C for 8 hours to form the target amide. Silica gel chromatography (eluent: ethyl acetate/hexane 3:7) provides the pure product (yield: 60–65%).

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Cyclization efficiency correlates strongly with solvent polarity and temperature (Table 1). Acetic acid outperforms DMF or THF due to its ability to stabilize transition states through hydrogen bonding.

Table 1: Solvent Screening for Cyclization (Step 3)

SolventTemperature (°C)Yield (%)Purity (HPLC)
Acetic acid807598.2
DMF1005289.4
THF654885.1

Catalytic Additives

Inclusion of p-toluenesulfonic acid (pTSA) in Step 3 reduces reaction time by 30% and increases yield by 8–12% compared to uncatalyzed conditions.

Amidation Catalysis

Substituting EDCI/HOBt with propylphosphonic anhydride (T3P®) in Step 5 improves atom economy, yielding 68–72% product with reduced epimerization risk.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (d, J = 7.8 Hz, 1H, NH), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.61 (t, J = 7.9 Hz, 2H, Ar-H), 4.92–4.88 (m, 1H, CH), 3.77 (s, 3H, OCH₃).

  • ESI-MS : m/z 364.1 [M+H]⁺ (calculated: 363.79).

Purity Assessment

HPLC analysis (C₁₈ column, acetonitrile/water 65:35, 1.0 mL/min) confirms ≥98% purity with retention time = 6.72 minutes.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces Step 5 reaction time from 8 hours to 45 minutes, though yields remain comparable (62–64%).

Solid-Phase Synthesis

Immobilizing the carboxylic acid on Wang resin enables semi-automated amidation, achieving 58% yield but requiring additional steps for resin cleavage and purification.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

3-Chloro-4-methoxyaniline accounts for 42% of total raw material costs, necessitating bulk procurement strategies (Table 2).

Table 2: Cost Breakdown per Kilogram of Product

MaterialCost (USD/kg)Proportion (%)
3-Chloro-4-methoxyaniline1,20042
4-Fluorophenyl β-keto ester95033
EDCI/HOBt62022
Solvents/Catalysts1103

Waste Management

The process generates 8.5 kg of aqueous waste per kilogram of product, primarily from diazotization and hydrolysis steps. Neutralization with CaCO₃ reduces heavy metal content below 5 ppm .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

Case Studies

A study evaluated the cytotoxic effects on different cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Properties

The compound has also shown promise in antimicrobial research. Its structure suggests potential activity against various bacterial strains.

Activity Profile

In vitro studies have demonstrated effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight its potential as a therapeutic agent against bacterial infections.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell receptors. Specific effectiveness has been noted against certain strains of influenza virus.

Comparative Analysis with Related Compounds

To contextualize the biological activity of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, a comparative analysis was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamideModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: D223-0345’s 3-chloro-4-methoxy group balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, yielding a logP of 3.40. Compounds with extended side chains (e.g., Compound 38’s quinolinyloxy group ) show significantly higher molecular weights (>650 g/mol), which may reduce oral bioavailability.

Halogen Substitution Patterns: The 4-fluorophenyl group in D223-0345 and Compound 38 is associated with enhanced metabolic stability compared to non-halogenated analogues (e.g., phenyl in ).

The methoxy group may marginally improve solubility compared to methyl analogues (e.g., ).

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H16ClFN4O3C_{20}H_{16}ClFN_4O_3 with a molecular weight of approximately 414.82 g/mol. It features a dihydropyridazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of dihydropyridazine compounds can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it may reduce pro-inflammatory cytokine production, which is pivotal in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Preliminary findings indicate that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth or inflammation.
  • Modulation of Signaling Pathways : It could affect key signaling pathways such as NF-kB or MAPK, leading to altered cellular responses.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of dihydropyridazine derivatives for their anticancer activity. It was found that certain modifications to the structure significantly enhanced potency against breast cancer cell lines . The compound demonstrated IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Properties

In a controlled study assessing the anti-inflammatory effects using animal models of arthritis, the compound exhibited a significant reduction in paw swelling and inflammatory markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Case Study 3: Antimicrobial Testing

A recent investigation assessed the antimicrobial activity of various derivatives against common pathogens. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Data Summary Table

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduced cytokine production
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis : Multi-step organic synthesis is typically employed, starting with condensation of substituted pyridazine precursors. For example, coupling a 4-fluorophenyl-substituted pyridazinone with a 3-chloro-4-methoxyphenyl carboxamide derivative under reflux conditions using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water mixtures) yields pure product.
  • Characterization :
    • NMR/HRMS : Confirm regiochemistry and purity via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .
    • Melting Point : Determine purity via sharp melting point range (e.g., 112–117°C, similar to analogs in ).

Advanced Computational Modeling

Q. Q2. How can computational methods predict binding modes and affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., c-Met kinase). Parameters include:
    • Grid Box : Define active site coordinates (e.g., 20 Å × 20 Å × 20 Å around catalytic residues).
    • Scoring Function : Analyze binding energy (ΔG) and hydrogen-bonding networks (e.g., fluorophenyl interactions with hydrophobic pockets) .
  • Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for reactivity .

Structure-Activity Relationship (SAR) Analysis

Q. Q3. How do structural modifications influence biological activity?

Methodological Answer:

  • Comparative SAR Table :
Substituent on Pyridazine CoreBiological Activity (IC₅₀)Key Interactions
4-Fluorophenyl (Parent)12 nM (c-Met kinase)H-bond with Met1160
4-Chloro-3-CF₃-phenyl (Analog)8 nMEnhanced hydrophobic packing
Unsubstituted Phenyl (Analog)>1000 nMLoss of π-π stacking
  • Experimental Validation : Synthesize analogs with halogen/methoxy substitutions and test in enzyme inhibition assays. Use kinetic studies (e.g., SPR or ITC) to quantify binding thermodynamics .

Data Contradiction Resolution

Q. Q4. How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal Validation :
    • In Vitro vs. In Silico : Compare experimental IC₅₀ values with docking-predicted ΔG values (Pearson correlation analysis) to identify outliers .
    • Batch Reproducibility : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and retest activity .
  • Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) causing variability in biological assays .

Reaction Mechanism Elucidation

Q. Q5. What mechanistic insights explain the compound’s reactivity in catalytic processes?

Methodological Answer:

  • Pathway Analysis : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in key reactions (e.g., amide bond formation). Identify rate-limiting steps (e.g., nucleophilic attack by carboxamide nitrogen) .
  • Kinetic Isotope Effects (KIE) : Conduct experiments with deuterated intermediates to confirm proton transfer mechanisms in cyclization steps .

Analytical Method Development

Q. Q6. How to optimize HPLC/LC-MS conditions for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : Use C18 reverse-phase columns (2.6 µm particle size) for high resolution.
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (5–95% over 15 min) improves peak symmetry .
  • MS Parameters : ESI+ mode with MRM transitions (e.g., m/z 428 → 310 for quantification; LOD < 0.1 ng/mL) .

Advanced Biological Profiling

Q. Q7. What methodologies assess off-target effects and toxicity?

Methodological Answer:

  • Panel Screening : Test against kinase panels (e.g., 400+ kinases at 1 µM) to identify off-target inhibition (e.g., Abl1 or EGFR cross-reactivity) .
  • Cytotoxicity Assays : Use HepG2 cells and MTT assays to measure IC₅₀ in non-target tissues. Compare with positive controls (e.g., doxorubicin) .

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